molecular formula C9H9BrFNO B1604097 4-Bromo-N-ethyl-2-fluorobenzamide CAS No. 749927-82-0

4-Bromo-N-ethyl-2-fluorobenzamide

Cat. No. B1604097
CAS RN: 749927-82-0
M. Wt: 246.08 g/mol
InChI Key: WRCAXTFEUQRZDZ-UHFFFAOYSA-N
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Description

“4-Bromo-N-ethyl-2-fluorobenzamide” is a chemical compound with the molecular formula C9H9BrFNO . It has a molecular weight of 246.08 g/mol . The IUPAC name for this compound is 4-bromo-N-ethyl-2-fluorobenzamide .


Molecular Structure Analysis

The molecular structure of “4-Bromo-N-ethyl-2-fluorobenzamide” consists of a benzamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively . The ethyl group is attached to the nitrogen atom of the amide group .

Scientific Research Applications

Chemical Synthesis

“4-Bromo-N-ethyl-2-fluorobenzamide” is used in chemical synthesis. It is a part of the Thermo Scientific Chemicals brand product portfolio . It has a molecular formula of C7H5BrFNO and a molecular weight of 218.025 g/mol .

Electrochemical Fluorination

This compound has been used in electrochemical fluorination studies. Specifically, the electrochemical fluorination of 4-bromobenzamide in anhydrous HF has been investigated .

Preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide

4-Bromobenzamide has been used in the preparation of (N -benzylpiperidin-4-yl)-4-tri- n -butylstannylbenzamide .

Preparation of 2-functionalized Aromatic Monoaldehydes

4-Bromo-2-fluorobenzaldehyde, a related compound, has been used in the preparation of 2-functionalized aromatic monoaldehydes .

Preparation of Phenol Fluorostilbenes

4-Bromo-2-fluorobenzaldehyde has also been used in the preparation of phenol fluorostilbenes .

Preparation of Benzyl Amine-based Histamine H3 Antagonist

This compound has been used in the preparation of a benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .

Synthesis of 3-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one

2-Bromo-4-fluorobenzoic acid, another related compound, has been used in the synthesis of 3-fluoro-8- (methylthio)dibenzo [b,f]thiepin-10 (11H)-one .

Synthesis of 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic Acid

2-Bromo-4-fluorobenzoic acid has also been used in the synthesis of 2- ((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .

Safety and Hazards

The safety data sheet (SDS) for “4-Bromo-N-ethyl-2-fluorobenzamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCAXTFEUQRZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640738
Record name 4-Bromo-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749927-82-0
Record name 4-Bromo-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid, ethylamine hydrochloride and triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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